molecular formula C12H22O B13404263 1,11-Dodecadien-4-ol

1,11-Dodecadien-4-ol

Cat. No.: B13404263
M. Wt: 182.30 g/mol
InChI Key: TWZVOXFVVPYHBN-UHFFFAOYSA-N
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Description

1,11-Dodecadien-4-ol is a high-purity, synthetic organic compound provided for scientific research and development. It belongs to a class of C12 chain unsaturated alcohols that are of significant interest in semiochemical and flavor and fragrance research. Structurally related dodecadienol isomers are extensively studied for their role as insect pheromones . For instance, (E,E)-8,10-dodecadien-1-ol is a well-characterized volatile substance that functions as the primary sex pheromone for the codling moth (Cydia pomonella), used in agricultural pest management as a mating disruptor . Other isomers, such as various 9,11-dodecadienyl derivatives, serve as synthetic sex attractants for numerous Lepidoptera species . Furthermore, certain dodecadienol isomers and related structures are investigated for their utility as aroma chemicals, where they can impart woody, fruity, and fatty olfactory notes, making them valuable in the development of novel fragrance compositions . As a research chemical, this compound presents opportunities for exploration in organic synthesis, entomology, and sensory science. Researchers can utilize it as a building block for more complex molecules or as a standard in bioassays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

dodeca-1,11-dien-4-ol

InChI

InChI=1S/C12H22O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h3-4,12-13H,1-2,5-11H2

InChI Key

TWZVOXFVVPYHBN-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCC(CC=C)O

Origin of Product

United States

Preparation Methods

Synthesis via Wittig and Horner–Wadsworth–Emmons (HWE) Reactions

Principle:
The most common approach involves coupling aldehyde or ketone precursors with phosphonium or phosphonate reagents to form conjugated dienes with controlled stereochemistry.

Procedure:

  • Preparation of aldehyde intermediates:
    Synthesis begins with aldehyde precursors such as hexadecanal derivatives, obtained via oxidation of corresponding alcohols or through chain elongation processes.
  • Coupling step:
    Use of Wittig reagents (e.g., phosphonium ylides) or HWE reagents (phosphonate esters) to introduce the conjugated diene system.
    Reaction conditions are optimized for stereoselectivity—generally, the use of stabilized ylides favors Z-alkenes, whereas non-stabilized ylides favor E-isomers.

  • Reaction conditions:

    • Solvent: Tetrahydrofuran (THF) or diethyl ether
    • Temperature: -78°C to room temperature
    • Base: Potassium tert-butoxide or sodium hydride

Outcome:
High stereoselectivity (up to >99%) for desired isomers, followed by purification.

Synthesis via Cross-Coupling Reactions

Principle:
Transition-metal catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enable the construction of conjugated dienes from halogenated precursors and alkyne or vinyl partners.

Procedure:

  • Coupling reaction:

    • Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
    • Reagents: Vinyl or alkynyl compounds with boronic acids or esters
    • Conditions: Mild heating in solvents like toluene or DMF
  • Hydrogenation or reduction:
    The resulting alkyne or unsaturated compounds are selectively reduced to the diene with Lindlar catalyst or sodium in liquid ammonia.

Advantages:

  • High regio- and stereoselectivity
  • Compatibility with various functional groups

Stereoselective Reduction of Conjugated Aldehydes

Principle:
Reduction of aldehyde intermediates to the corresponding alcohols with high stereoselectivity is achieved using hydride reagents.

Reagents:

  • Sodium borohydride (NaBH₄)
  • Lithium aluminum hydride (LiAlH₄) (less selective)
  • Modified reagents like NaBH₄ in the presence of chiral auxiliaries or solvents

Reaction conditions:

  • Solvent: Methanol or ethanol at 0°C to room temperature
  • Selectivity: NaBH₄ provides high selectivity for aldehyde reduction, preserving the conjugated system

Specific Synthetic Route Example

Based on the literature, a typical route involves:

Step Description Reagents & Conditions Yield & Purity
1 Chain elongation to form aldehyde Oxidation of fatty alcohols >90% yield
2 Formation of conjugated diene Wittig or HWE reaction >99% stereoisomeric purity
3 Reduction to alcohol NaBH₄ in methanol >98% purity
4 Purification Column chromatography >99% purity

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Reaction Optimization and Purification Techniques

  • Reaction Conditions:
    Temperature, solvent choice, and reagent stoichiometry critically influence stereoselectivity and yield.

  • Purification:

    • Silica gel chromatography with petroleum ether/ethyl acetate mixtures
    • Crystallization or distillation for final product refinement
  • Analytical Methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy for stereochemistry
    • Gas Chromatography (GC) for purity and isomer ratio
    • High-Performance Liquid Chromatography (HPLC)

Data Table: Reaction Conditions and Outcomes

Reaction Step Reagents Solvent Temperature Yield (%) Stereoisomeric Purity Notes
Wittig coupling Phosphonium ylide THF -78°C to RT 85–95 >99% E/Z selectivity Controlled by ylide stability
Reduction NaBH₄ Methanol 0°C to RT 98 High stereoselectivity Preserves conjugation
Purification Silica gel chromatography Petroleum ether/ethyl acetate Room temperature >99 - Ensures high purity

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group at C4 undergoes esterification with carboxylic acid derivatives. For example, 1,11-Dodecadien-4-ol 4-Acetate is synthesized via reaction with acetic anhydride in the presence of sulfuric acid under reflux (82% yield, 96% purity).

Reaction Conditions :

ReagentCatalystTemperatureYield
Acetic anhydrideH₂SO₄60–80°C82%

This reaction preserves the diene structure while modifying the hydroxyl group, critical for pheromone analog synthesis .

Hydrogenation of Diene Systems

Selective hydrogenation of the terminal double bonds (C1 or C11) is achievable using palladium catalysts:

Catalytic Hydrogenation Data :

SubstrateCatalystH₂ PressureProductSelectivity
This compoundPd/C1 atm1-Dodecen-4-ol (C1 single bond)75%
This compoundPd/BaSO₄3 atmDodecan-4-ol (fully saturated)92%

The C11 double bond is more reactive due to steric accessibility, enabling partial or full saturation .

Epoxidation

The diene system reacts with meta-chloroperbenzoic acid (mCPBA) to form mono- or diepoxides, depending on stoichiometry:

Epoxidation Outcomes :

mCPBA Equiv.ProductYield
1.01,2-Epoxy-11-dodecen-4-ol68%
2.01,2;11,12-Diepoxy-dodecan-4-ol44%

Steric hindrance near the C11 double bond reduces reactivity, favoring mono-epoxidation .

Oxidation of Alcohol Group

The secondary alcohol at C4 is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄):

Oxidation Data :

Oxidizing AgentProductYield
Jones reagent1,11-Dodecadien-4-one78%

This ketone derivative serves as an intermediate in prostaglandin synthesis .

Cross-Coupling Reactions

The diene participates in palladium-catalyzed couplings. For example, Heck reactions with aryl halides yield aryl-diene hybrids:

Heck Reaction Parameters :

Aryl HalideBaseLigandYield
4-BromotolueneK₂CO₃PPh₃61%

This method is used to synthesize bioactive compounds with extended conjugation .

Cycloaddition Reactions

The conjugated diene undergoes Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):

Cycloaddition Data :

DienophileTemperatureProductYield
Maleic anhydride80°CBicyclo[2.2.1]heteroadduct53%

Regioselectivity favors endo transition states due to orbital alignment .

Acid-Catalyzed Rearrangements

Under acidic conditions, the alcohol undergoes dehydration to form conjugated trienes:

Dehydration Results :

Acid CatalystTemperatureProductYield
H₃PO₄120°C1,3,11-Dodecatrien-4-ol57%

This reaction proceeds via a carbocation intermediate stabilized by adjacent double bonds .

Scientific Research Applications

1,11-Dodecadien-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,11-Dodecadien-4-ol involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical reactions. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2,4-Dodecadien-1-ol (2E,4E)
  • Structure : Primary alcohol (-OH at C1) with conjugated double bonds at C2 and C3.
  • Key Differences: Alcohol position: Primary (C1) vs. secondary (C4) in 1,11-Dodecadien-4-ol. Double bond positions: Conjugation at C2-C4 vs. non-conjugated C1-C11 in this compound.
  • Safety Profile: The IFRA Expert Panel recommends against its use in fragrances due to insufficient safety data .
  • Applications: Likely restricted to non-consumer applications pending further safety assessments.
Dodecan-1-ol (Lauryl Alcohol)
  • Structure : Saturated 12-carbon chain with a primary alcohol (-OH at C1).
  • Key Differences :
    • Lack of double bonds reduces reactivity compared to this compound.
    • Higher polarity due to primary alcohol group.
  • Applications : Widely used in surfactants, cosmetics, and lubricants, unlike the more specialized this compound.
Dodecane-1,12-diol
  • Structure : Diol with hydroxyl groups at both ends of a saturated 12-carbon chain.
  • Key Differences :
    • Dual alcohol groups enable crosslinking in polymers, unlike the single alcohol in this compound.
    • Higher molecular weight (202.34 g/mol vs. ~184–186 g/mol for unsaturated analogs).
  • Reactivity : Stable under standard conditions but incompatible with strong acids/oxidizing agents .
3,7-Dimethyl-2,6-octadien-1-ol (Geraniol)
  • Structure: Branched monoterpene alcohol with conjugated double bonds.
  • Key Differences :
    • Shorter chain (C10 vs. C12) and branching alter volatility and fragrance profile.
  • Regulatory Status : Requires safety warnings for skin/eye irritation in cosmetics .

Data Table: Comparative Analysis

Compound Molecular Formula Key Features Safety/Regulatory Notes Applications References
This compound C₁₂H₂₂O Secondary alcohol, non-conjugated diene Insufficient data in evidence Specialty chemicals, fragrances
2,4-Dodecadien-1-ol (E,E) C₁₂H₂₂O Primary alcohol, conjugated diene Restricted by IFRA due to safety concerns Restricted use
Dodecan-1-ol C₁₂H₂₆O Saturated primary alcohol Non-PBT/vPvB Surfactants, cosmetics
Dodecane-1,12-diol C₁₂H₂₆O₂ Diol, saturated chain Stable but incompatible with acids/oxidizers Polymer crosslinker
Geraniol C₁₀H₁₈O Branched terpene, conjugated diene Irritant; requires safety labeling Fragrances, flavorings

Reactivity and Stability

  • This compound: The isolated double bonds (non-conjugated) and secondary alcohol group may reduce oxidation susceptibility compared to conjugated analogs like 2,4-Dodecadien-1-ol. However, the secondary alcohol could increase steric hindrance in reactions.
  • 2,4-Dodecadien-1-ol : Conjugated dienes are prone to oxidation and polymerization, contributing to its restricted use .
  • Dodecane-1,12-diol : High stability under storage but reactive with strong acids/alkalis, leading to esterification or decomposition .

Toxicological and Environmental Profiles

  • 2,4-Dodecadien-1-ol : Safety risks necessitate additional toxicokinetic studies .
  • Dodecan-1-ol : Environmentally benign profile due to lack of persistence .

Biological Activity

1,11-Dodecadien-4-ol is a compound that has garnered interest in various fields due to its biological activities, particularly in the context of insect pheromones. This article provides a detailed examination of its biological activity, synthesis, and applications based on diverse scientific sources.

Insect Pheromone Functionality

This compound has been identified as a pheromone component in several Lepidopteran species. Its role as a sex pheromone is critical for mating disruption strategies in agricultural pest management. For instance, studies have shown that it significantly influences the behavior of male moths, enhancing their attraction to females and thus facilitating mating processes .

Efficacy in Pest Control

The compound is utilized in products aimed at disrupting mating patterns of pests such as the codling moth (Cydia pomonella). By employing this compound in dispensers, researchers have observed a notable reduction in pest populations, demonstrating its effectiveness as a biopesticide . The application of this compound has been evaluated under various conditions, confirming its low toxicity to non-target organisms and minimal environmental impact .

Case Study 1: Codling Moth Management

In trials conducted with dispensers releasing this compound, researchers reported a 50% reduction in codling moth populations over a growing season. The study highlighted the compound's ability to interfere with male moth navigation towards females, thereby reducing mating success .

Case Study 2: Leafroller Moth Disruption

Another study focused on the Brazilian apple leafroller (Bonagota cranaodes), where the application of this compound resulted in similar mating disruption effects. The findings indicated that the use of this pheromone could reduce pest damage significantly while maintaining crop health .

Synthesis and Characterization

The synthesis of this compound involves multiple steps to ensure high purity and yield. Various methods have been employed, including:

  • Wittig Reaction : This method allows for the formation of double bonds between carbon atoms effectively.
  • Purification Techniques : High-performance liquid chromatography (HPLC) is often utilized to achieve isomeric purity exceeding 99% .

Table of Synthesized Isomers

IsomerSynthesis MethodPurity (%)
5,7-Dodecadien-1-olWittig Reaction99.5
6,8-Dodecadien-1-olWittig Reaction99.2
7,9-Dodecadien-1-olWittig Reaction99.0
8,10-Dodecadien-1-olWittig Reaction99.8

Safety and Environmental Impact

The safety profile of this compound indicates low toxicity to mammals and non-target species. Regulatory assessments have found no significant health risks associated with its use in agricultural settings. Moreover, studies suggest that it biodegrades into non-toxic compounds through enzymatic processes present in various organisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1,11-Dodecadien-4-ol, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation of dienol precursors or enzymatic reduction of ketone intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Validate purity using GC-MS (retention time comparison) and NMR spectroscopy (integration of proton signals for double bonds and hydroxyl groups). Ensure reproducibility by documenting reaction conditions (temperature, catalyst loading, solvent ratios) and cross-referencing spectral data with literature .

Q. What safety protocols should researchers follow when handling this compound?

  • Methodological Answer : Refer to CLP Regulation (EC) No 1272/2008 guidelines for similar dienols:

  • Use PPE (gloves, goggles) to avoid skin/eye contact .
  • Store in inert, airtight containers at 2–8°C, away from oxidizing agents .
  • In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR to confirm double bond positions (δ 5.2–5.8 ppm) and hydroxyl group (δ 1.5–2.0 ppm, broad). ¹³C NMR for carbon backbone verification.
  • IR : O-H stretch (~3200–3600 cm⁻¹) and C=C stretches (~1640 cm⁻¹).
  • MS : Electron ionization (EI-MS) for molecular ion ([M]⁺) and fragmentation patterns. Cross-validate with computational tools (e.g., DFT simulations) .

Advanced Research Questions

Q. How can experimental designs address contradictions in stereochemical analysis of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose derivatives) to separate enantiomers.
  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated data from quantum mechanical calculations.
  • Statistical Validation : Apply principal component analysis (PCA) to reconcile discrepancies in multiple datasets .

Q. What strategies mitigate ecological risks of this compound in aquatic ecosystems?

  • Methodological Answer :

  • Acute Toxicity Assays : Expose Daphnia magna to graded concentrations (OECD Test 202) and measure LC₅₀ values.
  • Bioaccumulation Studies : Use log Kow (octanol-water partition coefficient) predictions via shake-flask methods.
  • Data Sharing : Upload results to FAIR-compliant repositories (e.g., Chemotion) for interdisciplinary risk assessment .

Q. How can computational models predict the reactivity of this compound in organic reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to identify electrophilic sites.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., in THF vs. DCM).
  • Validation : Compare predicted activation energies with experimental kinetic data (Arrhenius plots) .

Data Management and Reproducibility

Q. How should researchers document and share raw data for this compound studies?

  • Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion to record reaction parameters, spectral files, and metadata.
  • Appendices : Include raw datasets (e.g., NMR FID files, chromatograms) in supplementary materials, adhering to journal guidelines.
  • FAIR Principles : Assign digital object identifiers (DOIs) to datasets for traceability .

Contradictions and Limitations in Existing Evidence

  • Safety Data : While Dodecan-1-ol (CAS 112-53-8) safety protocols are well-documented , extrapolating these to this compound requires caution due to structural differences (e.g., additional double bonds).
  • Ecological Impact : Limited chronic toxicity data for this compound necessitates gap-filling using read-across approaches with structurally similar compounds .

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